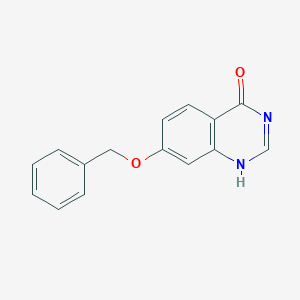

7-phenylmethoxy-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

7-phenylmethoxy-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-15-13-7-6-12(8-14(13)16-10-17-15)19-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMWNYKFWBNOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)N=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)N=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzoxazinone Intermediate Route

A widely reported method involves the acylation of 6-bromoanthranilic acid with acid chlorides to form amide intermediates, followed by dehydration with acetic anhydride to yield benzoxazinone derivatives. Subsequent condensation with primary amines (e.g., benzylamine) and intramolecular cyclization produces 2-substituted 6-bromo-quinazolin-4-ones. The phenylmethoxy group is introduced via Suzuki-Miyaura cross-coupling using phenylboronic acid under Pd catalysis (Scheme 1).

Key Steps

-

Acylation : 6-Bromoanthranilic acid + acid chloride → Amide intermediate.

-

Dehydration : Acetic anhydride, 120°C → Benzoxazinone.

-

Amine Condensation : Benzylamine, DCM, DIEA → Diamide intermediate.

-

Cyclization : Thermal or microwave-assisted (120°C, 20 min) → 6-Bromo-quinazolin-4-one.

-

Suzuki Coupling : Pd(dppf)Cl₂, K₂CO₃, toluene/dioxane → 7-Phenylmethoxy derivative (Yield: 60–75%).

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly reduces reaction times. A one-pot protocol combines 2-aminobenzamide derivatives, sulfonyl azides, and terminal alkynes in acetonitrile with CuI catalysis. The intermediate N-sulfonylketenimine undergoes nucleophilic addition and aromatization-driven elimination to yield quinazolin-4-ones (Table 1).

Optimized Conditions

-

Reagents : 2-Amino-N-benzylbenzamide, tosyl azide, 3-ethynylphenol.

-

Catalyst : CuI (10 mol%), Et₃N (1.5 equiv).

-

Conditions : Microwave, 90°C, 2 h.

Advantages : Oxidant-free, avoids protective groups for phenolic -OH.

Buchwald-Hartwig Amination and Alkoxylation

A patent route employs Buchwald-Hartwig amination to install the phenylmethoxy group. Starting from 6-methoxy-7-bromo-quinazolin-4-one, Pd₂(dba)₃/Xantphos catalyzes coupling with benzyl alcohol derivatives.

Procedure

-

Substrate : 6-Methoxy-7-bromo-quinazolin-4-one.

-

Coupling : Benzyl alcohol, K₃PO₄, Pd(OAc)₂, 110°C, 24 h.

Metal-Free Cyclization Using Acetic Acid

A scalable, metal-free approach cyclizes 2-amino-N-(4-methoxybenzyl)benzamide with aldehydes in acetic acid. For 7-phenylmethoxy derivatives, 4-methoxybenzaldehyde is used, followed by deprotection.

Steps

-

Condensation : 2-Amino-N-(4-methoxybenzyl)benzamide + 4-methoxybenzaldehyde → Imine intermediate.

-

Cyclization : Acetic acid, reflux, 6 h → 7-Methoxy intermediate.

-

Deprotection : BBr₃, DCM, −78°C → 7-Hydroxyquinazolin-4-one.

-

Benzylation : Benzyl bromide, K₂CO₃, DMF → Target compound (Overall yield: 52%).

Comparative Analysis of Methods

Large-Scale Synthesis and Industrial Adaptations

For kilogram-scale production, the Suzuki-Miyaura method is preferred due to robustness. A pilot study reported:

-

Scale : 1.2 kg of 6-bromo-quinazolin-4-one.

-

Coupling : Pd(dppf)Cl₂ (0.05 eq), phenylboronic acid (1.5 eq), K₂CO₃ (3 eq).

Emerging Strategies: Photocatalytic and Flow Chemistry

Recent advances include visible-light-mediated C–O bond formation using Ru(bpy)₃²⁺ and flow reactors for continuous synthesis. These methods remain experimental but show promise for greener production .

Chemical Reactions Analysis

7-phenylmethoxy-1H-quinazolin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that quinazolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds structurally related to 7-phenylmethoxy-1H-quinazolin-4-one can induce apoptosis in cancer cells through mechanisms involving microtubule disruption and cell cycle arrest. Specifically, derivatives have been tested against various cancer cell lines, showing potent inhibitory activity (IC50 values often below 1 µM) while sparing normal cells .

Metabotropic Glutamate Receptor Modulation

Recent studies have identified the potential of quinazolinone derivatives as negative allosteric modulators of metabotropic glutamate receptors (mGluR). The compound ALX-171, a derivative of the quinazolinone class, demonstrated significant activity against mGluR7, suggesting that similar compounds could be explored for treating schizophrenia and other neuropsychiatric disorders .

Tyrosinase Inhibition

This compound has been investigated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. This property makes it a candidate for developing treatments for hyperpigmentation disorders and cosmetic applications .

EGFR Inhibition

The quinazoline core has been recognized for its potential as an epidermal growth factor receptor (EGFR) inhibitor. Modifications at specific positions on the quinazoline structure can enhance binding affinity to EGFR, making it a promising scaffold for developing new anticancer agents targeting this receptor .

Case Studies

Mechanism of Action

The mechanism of action of 7-phenylmethoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities, modulated by substituent patterns. Below is a detailed comparison of 7-phenylmethoxy-1H-quinazolin-4-one with structurally related analogs:

Table 1: Key Structural and Molecular Comparisons

Key Observations :

Substituent Position and Bulk: The target compound’s phenylmethoxy group at position 7 confers higher lipophilicity compared to smaller substituents like methoxy (-OCH₃) or chloro (-Cl) . This may enhance membrane permeability but reduce aqueous solubility.

Functional Group Diversity :

- Halogenated analogs (e.g., 7-chloro-6-methoxyquinazolin-4-one) exhibit electron-withdrawing effects, which could modulate reactivity or binding affinity in biological systems .

- The chloromethyl group in 2-chloromethyl-7-methoxy-1H-quinazolin-4-one introduces electrophilicity, suggesting utility as a synthetic intermediate for further derivatization .

Implications for Research and Development

- Antihistaminic Activity: Triazoloquinazolinones with 4-phenyl substitutions (e.g., 4-benzyl-1-substituted-4H-triazoloquinazolin-5-ones) exhibit H₁-antihistaminic effects, highlighting the importance of aromatic substituents .

- Kinase Inhibition: Quinazolinones with lipophilic groups (e.g., gefitinib analogs) often target tyrosine kinases, suggesting the phenylmethoxy group could enhance binding to hydrophobic enzyme pockets.

Q & A

Q. What are the most reliable synthetic routes for 7-phenylmethoxy-1H-quinazolin-4-one, and how can reaction conditions be optimized for yield?

A robust method involves oxidative coupling between stable precursors like 2-aminobenzamide and benzyl alcohol under green conditions (oxygen as oxidant, t-BuONa as base). Key parameters include temperature (120°C), reaction time (24 h), and base selection. Yield optimization requires monitoring intermediates via TLC and adjusting solvent polarity . Alternative routes may involve acylation-cyclization sequences, though these often require hazardous reagents (e.g., ferrocenecarbonyl chloride) and multi-step purification .

Q. How should researchers characterize the structural integrity of this compound derivatives?

Combine spectroscopic (¹H/¹³C NMR, IR) and crystallographic methods. X-ray diffraction is critical for confirming substituent positioning and hydrogen bonding patterns. Electrochemical profiling (cyclic voltammetry) can identify redox-active moieties, particularly if ferrocenyl groups are introduced . Mass spectrometry validates molecular weight, while HPLC ensures purity, especially for biologically active analogs .

Q. What safety precautions are essential during the synthesis of quinazolinone derivatives?

Use fume hoods for reactions involving volatile intermediates (e.g., benzaldehyde). Handle bases (t-BuONa) and oxidants with nitrile gloves. For thionation steps (e.g., P₂S₅), ensure inert atmospheres to prevent moisture-induced side reactions. Always consult SDS for related compounds (e.g., 2-cyclohexyl-1-phenylquinazolin-4(1H)-one) to anticipate hazards .

Advanced Research Questions

Q. How can computational methods (DFT) aid in predicting the electrochemical behavior of this compound derivatives?

Density Functional Theory (DFT) simulations model redox processes by analyzing frontier molecular orbitals (HOMO/LUMO). For ferrocenyl-substituted analogs, DFT accurately predicts oxidation potentials localized at the ferrocene unit, correlating with cyclic voltammetry data. Gas-phase and crystal-state computations refine geometry optimizations, aiding in structure-property relationships .

Q. What strategies resolve contradictions in reaction yields when scaling up quinazolinone synthesis?

Discrepancies often arise from oxygen availability in green syntheses or incomplete thionation. Scale-up requires rigorous control of gas flow rates (for aerobic reactions) and stoichiometric excess of thionating agents (e.g., P₂S₅). Kinetic studies (time-resolved IR/NMR) identify rate-limiting steps, such as benzaldehyde formation in oxidative coupling .

Q. How do structural modifications (e.g., phenylmethoxy vs. ferrocenyl groups) influence bioactivity in quinazolinone derivatives?

Introduce substituents via modular synthesis (e.g., Suzuki coupling for aryl groups) and evaluate bioactivity in standardized assays. The phenylmethoxy group enhances lipophilicity, potentially improving membrane permeability, while ferrocenyl moieties introduce redox activity relevant to anticancer mechanisms. SAR studies require parallel synthesis and dose-response profiling .

Q. What analytical techniques differentiate between quinazolinone tautomers (e.g., 1H vs. 3H forms)?

Variable-temperature NMR detects tautomeric equilibria through chemical shift changes. X-ray crystallography provides definitive proof of dominant tautomers in the solid state. Computational NMR chemical shift predictions (e.g., using GIAO-DFT) complement experimental data .

Methodological Guidance

Q. How to design experiments for evaluating oxidative dehydrogenation mechanisms in quinazolinone synthesis?

Use isotopic labeling (e.g., D₂O) to trace proton transfer pathways. Quench reactions at intervals to isolate intermediates (e.g., Schiff bases) via flash chromatography. Kinetic isotope effects (KIE) and control experiments with alternative oxidants (e.g., TBHP vs. O₂) clarify mechanistic steps .

Q. What approaches validate the purity of quinazolinone derivatives for pharmacological studies?

Combine HPLC (≥95% purity) with elemental analysis (C, H, N within ±0.4% of theoretical). For metal-containing analogs (e.g., ferrocenyl), ICP-MS ensures absence of residual catalysts. Biological assays should include vehicle controls to exclude solvent interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.